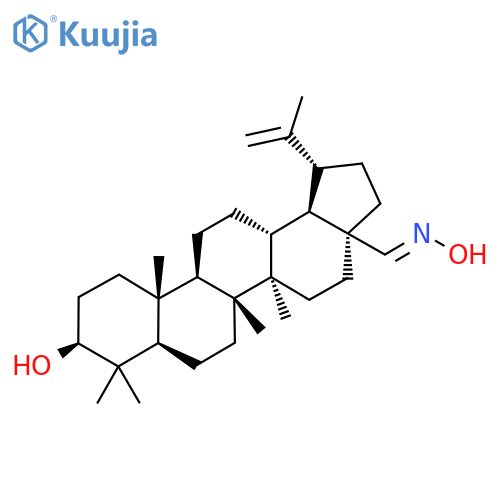

Cas no 25613-12-1 (3beta-Hydroxy-lup-20(29)-en-28-al oxime)

25613-12-1 structure

商品名:3beta-Hydroxy-lup-20(29)-en-28-al oxime

3beta-Hydroxy-lup-20(29)-en-28-al oxime 化学的及び物理的性質

名前と識別子

-

- 3beta-Hydroxy-lup-20(29)-en-28-al oxime

-

- インチ: 1S/C30H49NO2/c1-19(2)20-10-15-30(18-31-33)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-25,32-33H,1,8-17H2,2-7H3/b31-18+/t20-,21+,22-,23+,24-,25+,27-,28+,29+,30+/m0/s1

- InChIKey: GCYZHONUJBNDJH-UXEVJXGNSA-N

- ほほえんだ: O[C@H]1CC[C@@]2(C)[C@H](C1(C)C)CC[C@]1(C)[C@@H]2CC[C@@H]2[C@H]3[C@H](C(=C)C)CC[C@]3(/C=N/O)CC[C@@]12C

計算された属性

- せいみつぶんしりょう: 455.376329806g/mol

- どういたいしつりょう: 455.376329806g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 33

- 回転可能化学結合数: 2

- 複雑さ: 848

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 10

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.8

- 疎水性パラメータ計算基準値(XlogP): 8.4

3beta-Hydroxy-lup-20(29)-en-28-al oxime セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3beta-Hydroxy-lup-20(29)-en-28-al oxime 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | BA83036-10mg |

3β-hydroxy-lup-20(29)-en-28-al oxime |

25613-12-1 | ≥95% | 10mg |

$29.00 | 2024-04-20 | |

| 1PlusChem | 1P01LIV0-50mg |

3β-hydroxy-lup-20(29)-en-28-al oxime |

25613-12-1 | ≥95% | 50mg |

$198.00 | 2024-05-20 | |

| A2B Chem LLC | BA83036-100mg |

3β-hydroxy-lup-20(29)-en-28-al oxime |

25613-12-1 | ≥95% | 100mg |

$248.00 | 2024-04-20 | |

| 1PlusChem | 1P01LIV0-10mg |

3β-hydroxy-lup-20(29)-en-28-al oxime |

25613-12-1 | ≥95% | 10mg |

$72.00 | 2024-05-20 | |

| 1PlusChem | 1P01LIV0-100mg |

3β-hydroxy-lup-20(29)-en-28-al oxime |

25613-12-1 | ≥95% | 100mg |

$342.00 | 2024-05-20 | |

| A2B Chem LLC | BA83036-50mg |

3β-hydroxy-lup-20(29)-en-28-al oxime |

25613-12-1 | ≥95% | 50mg |

$131.00 | 2024-04-20 |

3beta-Hydroxy-lup-20(29)-en-28-al oxime 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Louis Porte RSC Adv., 2014,4, 64506-64513

25613-12-1 (3beta-Hydroxy-lup-20(29)-en-28-al oxime) 関連製品

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬